Imibenconazole-debenzyl is synthesized from imibenconazole, which itself is a derivative of imidazole. This compound is categorized within the broader class of triazole fungicides, which are known for their ability to inhibit sterol biosynthesis in fungi. The primary application of imibenconazole-debenzyl lies within environmental analysis, where it serves as a reference standard for detecting and quantifying pesticide residues in various samples .
The exact parameters for synthesis can vary based on laboratory protocols and desired purity levels.
The molecular structure of imibenconazole-debenzyl can be represented by its molecular formula . The compound features a complex arrangement that includes:
The canonical SMILES notation for imibenconazole-debenzyl is C1=CC(=C(C=C1Cl)Cl)NC(=O)CN2C=NN=C2
, indicating the specific arrangement of atoms and bonds within the molecule .
Imibenconazole-debenzyl participates in several chemical reactions, including:
The outcomes of these reactions depend significantly on the specific conditions employed, including temperature, solvent choice, and concentration of reactants .
Imibenconazole-debenzyl functions primarily through the inhibition of the enzyme C14-demethylase (erg11/cyp51), which plays a crucial role in sterol biosynthesis within fungal cells. By inhibiting this enzyme:
This mechanism positions imibenconazole-debenzyl as an effective agent against various fungal pathogens by targeting critical biochemical pathways necessary for their survival .
Imibenconazole-debenzyl exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in both laboratory settings and practical applications .
Imibenconazole-debenzyl finds utility across various scientific domains:
CAS No.: 943001-56-7
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 15399-43-6
CAS No.: 1471-96-1
CAS No.: 33227-10-0